molecular formula C9H14N4O B13069616 N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13069616
M. Wt: 194.23 g/mol
InChI Key: UYHBPIIKDZTYOH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent dimethylation . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of fluorescent materials and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK inhibitor with distinct pharmacological properties.

Uniqueness

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethylation enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1690706-35-4

This compound exhibits a variety of biological activities through different mechanisms:

  • Inhibition of Kinases : This compound has been shown to inhibit various kinases involved in cell signaling pathways. For example, it acts as a potent inhibitor of PI3Kδ (phosphoinositide 3-kinase delta), which is crucial in regulating immune responses and cell proliferation .
  • Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit HCV NS5B RNA-dependent RNA polymerase. This suggests potential applications in treating hepatitis C virus infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines:

  • Inhibition of CDKs : Compounds from this class have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, one derivative was shown to inhibit CDK2 effectively, leading to reduced cancer cell proliferation .
  • Fluorescent Biomarkers : Pyrazolo[1,5-a]pyrimidines have been utilized as fluorescent biomarkers in cancer research. Their ability to selectively stain lipid droplets in cancer cells provides insights into metabolic processes within tumors .

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by selectively inhibiting PI3Kδ activity. This inhibition can lead to decreased proliferation of B lymphocytes and modulation of immune responses, making it a candidate for treating autoimmune diseases like systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

A range of studies has evaluated the biological activity of this compound and its derivatives:

StudyFindings
Identified as a potent inhibitor of HCV NS5B with significant antiviral activity.
Demonstrated IC₅₀ values ranging from 0.018 μM to 1.892 μM for PI3Kδ inhibition; compound CPL302415 showed IC₅₀ of 18 nM.
Reported as a selective CDK inhibitor with potential applications in cancer therapy.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-12(2)9(14)7-6-11-13-5-3-4-10-8(7)13/h6,10H,3-5H2,1-2H3

InChI Key

UYHBPIIKDZTYOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2NCCCN2N=C1

Origin of Product

United States

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